(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride
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Overview
Description
(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride typically involves the reaction of thiazole derivatives with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often requires a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement of key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
- 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride
Uniqueness
(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride stands out due to its specific structural features and the presence of both isopropyl and thiazole groups.
Properties
Molecular Formula |
C8H16Cl2N2S |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-7(2)9-4-3-8-10-5-6-11-8;;/h5-7,9H,3-4H2,1-2H3;2*1H |
InChI Key |
PGOVCIKMNSJWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1=NC=CS1.Cl.Cl |
Origin of Product |
United States |
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